K-Ras G12C-IN-3 is a compound designed to selectively inhibit the K-Ras protein with a specific mutation at the 12th position, where glycine is replaced by cysteine (G12C). This mutation is prevalent in various cancers, making it a significant target for therapeutic intervention. The compound belongs to a class of drugs known as covalent inhibitors, which form a permanent bond with the target protein, thereby inhibiting its function. The development of K-Ras G12C inhibitors represents a shift in cancer treatment strategies, particularly for tumors that harbor this mutation.
K-Ras G12C-IN-3 was developed through a combination of high-throughput screening and structure-based drug design. Researchers focused on identifying compounds that could selectively bind to the cysteine residue introduced by the G12C mutation. Notable studies have highlighted the effectiveness of various inhibitors, including K-Ras G12C-IN-3, in preclinical models and clinical trials, showcasing their potential in treating K-Ras-driven cancers .
K-Ras G12C-IN-3 is classified as a small molecule inhibitor and specifically as a covalent inhibitor due to its mechanism of forming a stable bond with the mutated K-Ras protein. It falls under the broader category of targeted therapies aimed at specific genetic mutations within tumors.
The synthesis of K-Ras G12C-IN-3 involves several key steps that utilize organic chemistry techniques to construct the compound's complex structure. The process typically begins with the formation of key intermediates that possess reactive functional groups capable of interacting with the cysteine side chain of K-Ras G12C.
The detailed synthetic pathway can be complex and may involve multiple steps, including optimization for yield and purity .
The molecular structure of K-Ras G12C-IN-3 features a core scaffold designed to interact specifically with the GTPase domain of K-Ras. The presence of a reactive electrophile allows for covalent bonding with the thiol group of cysteine at position 12.
K-Ras G12C-IN-3 primarily undergoes reactions involving covalent modification of the K-Ras protein. The key reaction involves the nucleophilic attack by the thiol group of cysteine on an electrophilic center in K-Ras G12C-IN-3.
K-Ras G12C-IN-3 exerts its therapeutic effects by irreversibly binding to the mutated K-Ras protein, thus preventing its activation and subsequent downstream signaling pathways that promote cell proliferation.
K-Ras G12C-IN-3 has significant applications in cancer research, particularly in:
The ongoing research into K-Ras G12C-IN-3 highlights its potential as a transformative treatment option for patients with KRAS-mutant cancers, paving the way for more effective therapeutic strategies against one of oncology's most challenging targets.
The discovery of K-Ras G12C-IN-3 represents a breakthrough in targeting the historically "undruggable" KRASG12C mutant oncoprotein. This mutation, which substitutes glycine with cysteine at codon 12, creates a unique nucleophilic residue within the switch-II pocket (SIIP) of KRAS. K-Ras G12C-IN-3 exploits this vulnerability through an acrylamide warhead that forms an irreversible covalent bond with cysteine 12, locking KRAS in its inactive GDP-bound conformation [3] [10]. This mechanism diverges from traditional nucleotide-competitive approaches by exploiting a mutant-specific allosteric pocket beneath the switch-II loop, a strategy pioneered by the Shokat lab [5] [8].
The covalent targeting paradigm addresses KRASG12C's reliance on nucleotide cycling. Unlike earlier assumptions that KRAS mutants were constitutively active, KRASG12C exhibits GTP-GDP cycling dependent on guanine nucleotide exchange factors (GEFs). By trapping KRASG12C in its GDP-bound state, K-Ras G12C-IN-3 prevents GEF-mediated reactivation and subsequent engagement with downstream effectors like RAF and PI3K [5] [7]. This mechanistic approach achieves selectivity over wild-type KRAS and other isoforms, minimizing off-target effects.
Table 1: Evolution of Covalent KRASG12C Inhibitors
Compound | Warhead Chemistry | Key Structural Feature | Cellular IC50 |
---|---|---|---|
ARS-853 | Acrylamide | Tetrahydropyridopyrimidine | ~1.5 µM |
ARS-1620 | Acrylamide | Optimized piperazine | ~100 nM |
K-Ras G12C-IN-3 | Acrylamide | Quinazoline core | ~200 nM* |
AMG510 (Sotorasib) | Acrylamide | Rigidified piperazine | ~10 nM |
*Reported values vary by cellular assay conditions [1] [3] [5]
K-Ras G12C-IN-3 features a quinazoline scaffold that differentiates it structurally and pharmacologically from earlier inhibitors. The quinazoline core was strategically selected for its balanced physicochemical properties, synthetic tractability, and ability to position the acrylamide warhead for optimal covalent engagement with Cys12 [3] [10]. Molecular docking studies using the KRASG12C-GDP crystal structure (PDB: 4M21) confirmed that the quinazoline moiety forms critical hydrogen bonds with residues in the switch-II pocket, including Asp69 and Gln99, enhancing target residence time [3].
The warhead's electrophilic reactivity was fine-tuned to balance covalent efficiency with off-target selectivity. Structure-activity relationship (SAR) studies demonstrated that α,β-unsaturated acrylamides provided the optimal electrophilicity for cysteine conjugation, while minimizing reactivity with non-target nucleophiles like glutathione or serum proteins [3] [10]. This selectivity profile was confirmed through mass spectrometry-based chemoproteomic analyses, which showed minimal non-specific binding in cellular models [3].
Critical optimization of K-Ras G12C-IN-3 focused on three domains: the quinazoline core, piperazine linker, and acrylamide warhead. Systematic SAR studies revealed that:
These optimizations yielded a compound with a molecular weight of 453.75 g/mol and topological polar surface area (tPSA) optimized for cellular permeability [10]. The final structure (C21H19Cl3N2O3) demonstrated sub-micromolar cellular potency in KRASG12C-driven NCI-H358 lung cancer cells, effectively suppressing MAPK signaling and proliferation [3].
Table 2: Key Structure-Activity Relationship Findings for K-Ras G12C-IN-3
Structural Region | Modification | Effect on Potency | Effect on Selectivity |
---|---|---|---|
Quinazoline C5 position | -Cl addition | ↑ 3-fold affinity | Minimal impact on non-G12C KRAS |
Piperazine ring | N-methylation | ↑ Permeability (2.5-fold) | ↓ CYP3A4 metabolism |
Acrylamide β-position | Methyl group | ↑ kinact/Ki (10-fold) | ↓ Glutathione reactivity |
Halogenated phenyl | -Cl groups | ↑ Hydrophobic contacts | Avoids P-gp efflux |
The modular design of K-Ras G12C-IN-3 enabled its repurposing as a targeting ligand in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to induce target protein degradation. Researchers conjugated K-Ras G12C-IN-3 to pomalidomide (a cereblon E3 ligase ligand) via polyethylene glycol (PEG)-based linkers, creating degraders with molecular weights <900 Da [1] [3].
Linker optimization proved critical for degradation efficiency:
The lead PROTAC, KP-14 (MW=852.16 g/mol), achieved sub-micromolar degradation (DC50≈1.25 µM) of endogenous KRASG12C in NCI-H358 cells [1] [3]. Mechanistic studies confirmed KP-14:
KP-14's degradation efficacy depended critically on the warhead properties of K-Ras G12C-IN-3. Unlike earlier PROTACs using ARS-1620 (which degraded only artificial GFP-KRAS fusions), the optimized physicochemical profile of K-Ras G12C-IN-3 enabled efficient degradation of endogenous KRASG12C at lower molecular weights [3] [9]. This highlights how covalent warhead optimization enables PROTACs to overcome historical limitations in drugging KRAS.
Table 3: PROTAC Derivatives Based on K-Ras G12C-IN-3
PROTAC Name | E3 Ligase Ligand | Linker Chemistry | DC50 (µM) | Max Degradation (%) |
---|---|---|---|---|
KP-14 | Pomalidomide | PEG3 | 1.25 | >95% at 5 µM |
Earlier PROTAC (ARS-1620-based) | Thalidomide | Alkyl/PEG | No endogenous degradation | GFP-KRAS fusion only |
MRTX849-PROTAC | VHL ligand | Rigid aryl | 0.5 | >95% |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7